SIS3

Vue d'ensemble

Description

SIS3, également connu sous le nom de (E)-SIS3, est un composé pyrrolopyridine qui agit comme un inhibiteur sélectif de Smad3. Smad3 est une protéine de signalisation intracellulaire essentielle impliquée dans la voie de transformation du facteur de croissance bêta (TGF-β). En inhibant la phosphorylation de Smad3, this compound module les réponses cellulaires au TGF-β1, affectant des processus tels que la différenciation cellulaire et la fibrose .

Applications De Recherche Scientifique

SIS3 finds applications across various scientific disciplines:

Chemistry: Researchers study this compound to understand its mechanism of action and explore its potential as a lead compound for drug development.

Biology: this compound helps elucidate TGF-β signaling pathways and their impact on cellular processes.

Medicine: Investigations focus on this compound’s therapeutic potential, especially in fibrotic diseases and cancer.

Industry: Although not widely used in industry, this compound’s insights contribute to drug discovery efforts.

Mécanisme D'action

Target of Action

SIS3, also known as this compound HCl or this compound hydrochloride, is a potent and selective inhibitor of Smad3 . Smad3 is a protein that plays a crucial role in transmitting signals from receptors of the transforming growth factor-beta (TGF-β) family to the cell nucleus .

Mode of Action

This compound functions by inhibiting the phosphorylation of Smad3 . This inhibition disrupts the interaction of Smad3 with Smad4, another protein in the TGF-β signaling pathway . By doing so, this compound attenuates the TGF-β1-induced extracellular matrix expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TGF-β/Smad3 signaling pathway . This pathway plays a significant role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . This compound’s inhibition of Smad3 disrupts this pathway, leading to changes in these cellular processes .

Pharmacokinetics

The pharmacokinetics of a drug, including its adme properties, play a crucial role in its bioavailability and overall therapeutic effect

Analyse Biochimique

Biochemical Properties

SIS3 hydrochloride selectively inhibits the phosphorylation of Smad3 induced by Transforming Growth Factor-beta 1 (TGF-beta 1) and ALK5 . It does not affect the phosphorylation of Smad2, p38, MAPK, ERK, or PI 3-kinase signaling . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride plays a significant role in various biochemical reactions.

Cellular Effects

This compound hydrochloride has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to inhibit the TGF-beta 1 effect on type I procollagen expression at the transcriptional levels via the Smad3-binding site . In addition, it has been observed to reverse the expression of certain molecules stimulated by lipopolysaccharide (LPS) in a rat model, alleviating symptoms including lung injury and pulmonary edema .

Molecular Mechanism

The molecular mechanism of this compound hydrochloride involves its interaction with Smad3. It attenuates the TGF-beta 1-induced phosphorylation of Smad3 and interaction of Smad3 with Smad4 . This selective inhibition of Smad3 phosphorylation by this compound hydrochloride allows it to exert its effects at the molecular level, including changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrochloride have been observed to change over time. For example, in a study involving a rat model of acute respiratory distress syndrome, this compound hydrochloride was found to partially inhibit the phosphorylation of Smad3 and alleviate symptoms over time .

Dosage Effects in Animal Models

The effects of this compound hydrochloride have been studied in animal models at different dosages. In a study involving a rat model of osteoarthritis, this compound hydrochloride was injected intra-articularly at different time points after surgery, and it was found that the expression of certain proteins was downregulated to varying degrees at different time points, with the most significant decrease observed at the early stage .

Metabolic Pathways

This compound hydrochloride is involved in several metabolic pathways. It has been found to be highly involved in energy metabolism pathways, especially in lipid metabolism .

Subcellular Localization

A study on a different protein named Sis1 showed that its localization controls the heat shock response activation in yeast . Although this protein is different from this compound hydrochloride, it provides some insight into how the subcellular localization of molecules can influence their activity or function.

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de SIS3 implique des réactions chimiques pour assembler son noyau pyrrolopyridine. Bien que les détails spécifiques puissent varier, la synthèse comprend généralement des étapes telles que la cyclisation, les modifications de groupes fonctionnels et la purification.

Conditions de réaction : Les conditions de réaction exactes dépendent de la stratégie de synthèse spécifique utilisée par les chercheurs. L'objectif global est d'obtenir une pureté et un rendement élevés de this compound.

Production industrielle : this compound est principalement synthétisé dans des laboratoires de recherche plutôt que dans des environnements industriels. Sa production reste limitée en raison de ses applications spécialisées.

Analyse Des Réactions Chimiques

Types de réactions : SIS3 ne subit pas de transformations chimiques extensives. Il interagit avec les voies de signalisation cellulaire, affectant l'expression des gènes et le comportement cellulaire.

Réactifs et conditions courants : this compound est stable dans des conditions de laboratoire standard. Les chercheurs le manipulent généralement dans des solvants organiques tels que le diméthylsulfoxyde (DMSO).

Produits principaux : this compound lui-même est le produit principal de sa synthèse. Ses effets biologiques résultent de son interaction avec Smad3 et des événements de signalisation en aval.

4. Applications de la recherche scientifique

This compound trouve des applications dans diverses disciplines scientifiques :

Chimie : Les chercheurs étudient this compound pour comprendre son mécanisme d'action et explorer son potentiel en tant que composé principal pour le développement de médicaments.

Biologie : this compound aide à élucider les voies de signalisation du TGF-β et leur impact sur les processus cellulaires.

Médecine : Les recherches se concentrent sur le potentiel thérapeutique de this compound, en particulier dans les maladies fibrotiques et le cancer.

Industrie : Bien qu'il ne soit pas largement utilisé dans l'industrie, les connaissances de this compound contribuent aux efforts de découverte de médicaments.

5. Mécanisme d'action

This compound inhibe sélectivement la phosphorylation de Smad3, perturbant la signalisation du TGF-β en aval. Ce faisant, il module l'expression des gènes, la différenciation cellulaire et la fibrose. Les cibles moléculaires et les voies exactes impliquées sont encore en cours d'investigation active.

Comparaison Avec Des Composés Similaires

SIS3 se démarque par sa spécificité pour Smad3. Des composés similaires comprennent d'autres inhibiteurs de la voie TGF-β, tels que SB431542 et LY364947. Les propriétés uniques de this compound en font un outil précieux pour les chercheurs étudiant la signalisation du TGF-β .

Propriétés

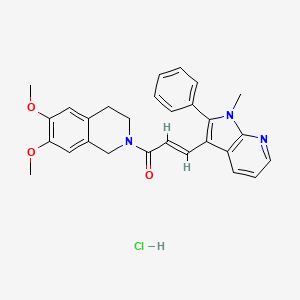

IUPAC Name |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIEBFIMCSCBB-CALJPSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)

![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)

![5-[(3S,8R,9S,10R,13R,14S,17R)-3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1680924.png)